

An In-depth Technical Guide to the Spectroscopic Data of 2,2-Dimethoxyacetonitrile

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Compound of Interest

Compound Name: 2,2-Dimethoxyacetonitrile

CAS No.: 5861-24-5

Cat. No.: B1338661

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethoxyacetonitrile, a molecule featuring both a nitrile and an acetal functional group, presents a unique spectroscopic profile. This guide provides a comprehensive analysis of its predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of extensive experimental data in publicly accessible databases, this document leverages established spectroscopic principles and data from analogous structures to offer a robust, predictive interpretation. This approach is designed to empower researchers in identifying and characterizing this and similar molecules, providing a framework for understanding the interplay of its functional groups and their spectroscopic signatures.

Introduction: The Structural Significance of 2,2-Dimethoxyacetonitrile

2,2-Dimethoxyacetonitrile, with the chemical formula $C_4H_7NO_2$, is a fascinating molecule for spectroscopic analysis due to the presence of two distinct and influential functional groups on a single carbon atom: a nitrile ($-C\equiv N$) and a dimethoxy acetal ($-C(OCH_3)_2$). The electron-withdrawing nature of the nitrile group and the electron-donating character of the methoxy groups create a unique electronic environment that profoundly influences its spectroscopic behavior. Understanding these characteristics is crucial for its identification in complex reaction mixtures and for its potential application in synthetic chemistry and drug development.

This guide will provide a detailed, predictive analysis of the 1H NMR, ^{13}C NMR, IR, and mass spectra of **2,2-dimethoxyacetonitrile**. Each section will not only present the expected spectral data but will also delve into the underlying chemical principles that govern these spectroscopic properties.

Predicted 1H NMR Spectroscopy

The 1H NMR spectrum of **2,2-dimethoxyacetonitrile** is anticipated to be relatively simple, characterized by two key signals. The interpretation of these signals is rooted in the chemical environment of the protons.

Experimental Protocol for 1H NMR Data Acquisition (General):

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, Acetone- d_6 , DMSO- d_6) in a 5 mm NMR tube.
- Referencing: Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[1]
- Instrumentation: Acquire the spectrum on a 300, 500, or 600 MHz NMR spectrometer at 298 K.[2]
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Table 1: Predicted 1H NMR Data for **2,2-Dimethoxyacetonitrile**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~3.5 - 3.7	Singlet	6H	-OCH ₃	The six protons of the two methoxy groups are chemically equivalent due to free rotation around the C-O bonds. They are expected to appear as a sharp singlet. The chemical shift is downfield due to the deshielding effect of the adjacent electronegative oxygen atoms.
~5.0 - 5.2	Singlet	1H	-CH(OCH ₃) ₂	The single proton on the central carbon is significantly deshielded by the two adjacent oxygen atoms and the nitrile group. This will likely result in a singlet in the downfield region.

Causality in Proton Chemical Shifts:

The predicted chemical shifts are based on the additive effects of substituent electronegativity and anisotropy. The two methoxy groups and the nitrile group all pull electron density away from the central methine proton, causing it to resonate at a lower field. Protons on carbons adjacent to a nitrile group typically absorb in the 2-3 ppm region.[3] However, the additional presence of two oxygen atoms on the same carbon will cause a further downfield shift.

Predicted ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides valuable information about the carbon framework of the molecule. For **2,2-dimethoxyacetonitrile**, three distinct carbon signals are expected.

Experimental Protocol for ^{13}C NMR Data Acquisition (General):

- Sample Preparation: Use the same sample prepared for ^1H NMR spectroscopy.
- Instrumentation: Acquire the spectrum on a spectrometer operating at a corresponding ^{13}C frequency (e.g., 75.5, 126, or 151 MHz).[2]
- Acquisition Mode: Typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon.
- Referencing: The solvent signal can be used as a secondary reference (e.g., CDCl_3 at δ 77.16 ppm).

Table 2: Predicted ^{13}C NMR Data for **2,2-Dimethoxyacetonitrile**

Chemical Shift (δ , ppm)	Assignment	Rationale
~55 - 60	-OCH ₃	The carbon atoms of the methoxy groups are equivalent and are deshielded by the attached oxygen, placing them in this typical range for methoxy carbons.
~100 - 110	-C(OCH ₃) ₂	The central carbon, bonded to two oxygens and a nitrile, is expected to be significantly deshielded and appear in the region characteristic of acetal carbons.
~115 - 120	-C≡N	The nitrile carbon atom absorbs in this characteristic downfield region. ^{[3][4]}

Logic of Carbon Chemical Environments:

The chemical shift of each carbon is directly related to its electronic environment. The central acetal carbon experiences the strongest deshielding due to being bonded to two highly electronegative oxygen atoms. The nitrile carbon's chemical shift is also characteristically downfield.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of **2,2-dimethoxyacetonitrile** is expected to be dominated by absorptions corresponding to the C≡N and C-O bonds.

Experimental Protocol for IR Data Acquisition (General):

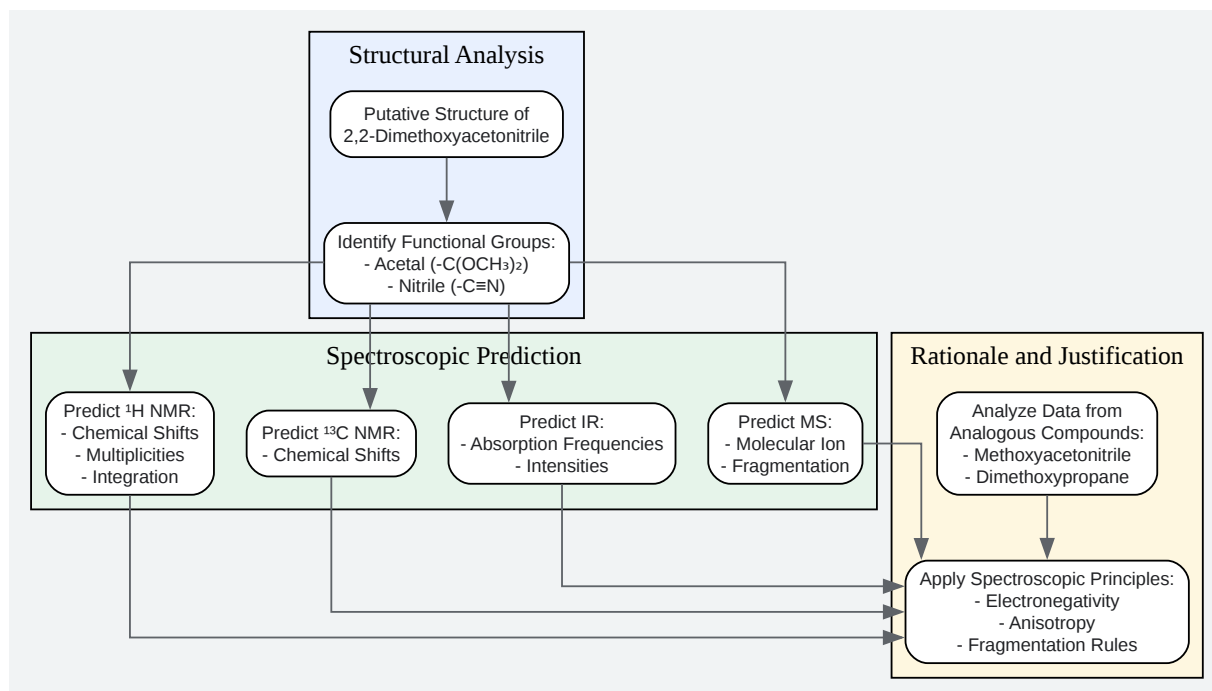
- **Sample Preparation:** The sample can be analyzed as a neat liquid (if applicable), a KBr pellet (for solids), or as a thin film between salt plates (e.g., NaCl or KBr).

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .

Table 3: Predicted IR Absorption Data for **2,2-Dimethoxyacetonitrile**

Wavenumber (cm^{-1})	Intensity	Assignment	Rationale
~2250 - 2230	Medium to Strong	$\text{C}\equiv\text{N}$ stretch	The carbon-nitrogen triple bond stretch is a very characteristic and sharp absorption in this region, making it highly diagnostic for nitriles.[4]
~2950 - 2850	Medium	C-H stretch	These absorptions arise from the stretching vibrations of the C-H bonds in the methoxy groups.
~1150 - 1050	Strong	C-O stretch	The C-O single bond stretching in acetals typically gives rise to strong absorptions in this region.

Visualization of Spectroscopic Prediction Workflow:



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Caption: Workflow for the predictive analysis of spectroscopic data.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for Mass Spectrometry (General):

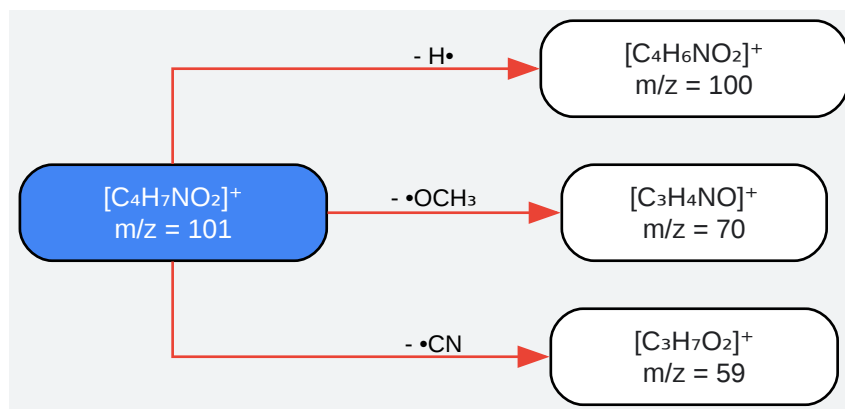
- Ionization: Electron Ionization (EI) is a common method for small molecules.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.

- Data Interpretation: The resulting mass spectrum plots the mass-to-charge ratio (m/z) against relative abundance.

Table 4: Predicted Key Fragments in the Mass Spectrum of **2,2-Dimethoxyacetonitrile**

m/z	Proposed Fragment	Rationale
101	$[M]^+$	The molecular ion peak, corresponding to the intact molecule with one electron removed. This may be of low abundance.
100	$[M-H]^+$	Loss of the methine proton is a possible fragmentation pathway.
70	$[M - OCH_3]^+$	Loss of a methoxy radical is a likely fragmentation pathway for acetals.
59	$[C(OCH_3)_2]^+$	Cleavage of the C-C bond between the acetal and nitrile groups.
42	$[CH_3-C\equiv N]^+$	Rearrangement and fragmentation could lead to this ion.

Visualization of a Plausible Fragmentation Pathway:



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Caption: A potential fragmentation pathway for **2,2-dimethoxyacetonitrile**.

Conclusion

While direct experimental spectroscopic data for **2,2-dimethoxyacetonitrile** is not readily available, a comprehensive and scientifically grounded prediction of its NMR, IR, and MS spectra is possible through the application of fundamental spectroscopic principles and comparison with analogous structures. This guide provides a detailed predictive framework that can aid researchers in the identification and characterization of this and structurally related molecules. The provided protocols and interpretations serve as a valuable resource for scientists engaged in synthetic chemistry and drug discovery.

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